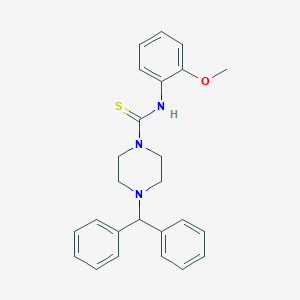
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, also known as FMP-NH2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is not fully understood. However, it has been suggested that N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes involved in tumor growth, and increase the activity of antioxidant enzymes. N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has also been shown to have a protective effect on neurons, potentially making it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is its versatility in terms of its potential applications. It has been shown to have a wide range of biological effects, making it useful for studying various diseases and conditions. However, one limitation of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. One area of interest is the potential use of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more efficient synthesis methods for N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, which could lead to increased availability and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide can be synthesized using a multi-step process involving the use of various reagents and solvents. The first step involves the reaction of furan-2-carboxaldehyde with 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid in the presence of a base catalyst to form the intermediate product. This is followed by the reduction of the intermediate product using sodium borohydride to yield N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide.
Propriétés
Nom du produit |
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide |
|---|---|
Formule moléculaire |
C21H21NO3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C21H21NO3/c1-15-9-10-20(23)19(12-15)18(16-6-3-2-4-7-16)13-21(24)22-14-17-8-5-11-25-17/h2-12,18,23H,13-14H2,1H3,(H,22,24) |
Clé InChI |
BLGBSCFPHWVUTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)

![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)